molecular formula C11H18F2N2O B15089945 (4-(Aminomethyl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone

(4-(Aminomethyl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone

Numéro de catalogue: B15089945
Poids moléculaire: 232.27 g/mol
Clé InChI: UZXORQCZLXQOCG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“(4-(Aminomethyl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone” is a piperidine-based compound featuring a 3,3-difluorocyclobutyl acyl group and a primary aminomethyl substituent at the 4-position of the piperidine ring. The 3,3-difluorocyclobutyl moiety enhances metabolic stability and lipophilicity due to fluorine’s electronegativity and small atomic radius, while the aminomethyl group provides a site for further functionalization or interaction with biological targets . This compound is structurally analogous to several patented derivatives in kinase inhibitor and G protein-coupled receptor (GPCR) modulator applications, though its specific pharmacological profile remains under investigation .

Propriétés

Formule moléculaire

C11H18F2N2O

Poids moléculaire

232.27 g/mol

Nom IUPAC

[4-(aminomethyl)piperidin-1-yl]-(3,3-difluorocyclobutyl)methanone

InChI

InChI=1S/C11H18F2N2O/c12-11(13)5-9(6-11)10(16)15-3-1-8(7-14)2-4-15/h8-9H,1-7,14H2

Clé InChI

UZXORQCZLXQOCG-UHFFFAOYSA-N

SMILES canonique

C1CN(CCC1CN)C(=O)C2CC(C2)(F)F

Origine du produit

United States

Méthodes De Préparation

The synthesis of (4-(Aminomethyl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone involves several steps. One common synthetic route includes the reaction of 4-(aminomethyl)piperidine with 3,3-difluorocyclobutanone under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The mixture is heated to a specific temperature and maintained for a certain period to ensure complete reaction .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Reactive Functional Groups

The compound’s reactivity stems from:

  • Aminomethyl group (–CH<sub>2</sub>NH<sub>2</sub>) : A primary amine capable of nucleophilic reactions.

  • Ketone (C=O) : Electrophilic carbonyl group prone to nucleophilic additions.

  • Difluorocyclobutyl ring : Electron-withdrawing fluorines influence electronic distribution but show limited direct reactivity .

Nucleophilic Reactions at the Aminomethyl Group

The primary amine undergoes typical amine reactions:

Reaction Type Conditions Products Key Considerations
Acylation Acetic anhydride, room temperatureN-Acetylated derivativeExcess acylating agent improves yield.
Schiff Base Formation Aldehydes/ketones, mild acid catalysisImine derivativesReversible; requires anhydrous conditions.
Alkylation Alkyl halides, base (e.g., K<sub>2</sub>CO<sub>3</sub>)Secondary or tertiary aminesSteric hindrance may limit reactivity.
Reductive Amination Ketones/aldehydes, NaBH<sub>3</sub>CNExtended amine chainspH control critical for selectivity.

Electrophilic Reactions at the Ketone Moiety

The ketone participates in carbonyl-specific transformations:

Reaction Type Conditions Products Key Considerations
Grignard Addition RMgX, dry THF, 0°C to refluxTertiary alcohol derivativesMoisture-sensitive conditions required.
Reduction NaBH<sub>4</sub> or LiAlH<sub>4</sub>Secondary alcoholLiAlH<sub>4</sub> offers higher reactivity.
Enolate Formation LDA/NaH, THF, –78°CEnolate intermediates for alkylation/condensationLow temperatures prevent side reactions.

Stability and Side Reactions

  • Oxidation : The primary amine is susceptible to oxidation, forming nitroxides or imines under oxidative conditions (e.g., H<sub>2</sub>O<sub>2</sub>).

  • Hydrolysis : The ketone is stable to aqueous bases but may hydrolyze under strong acidic conditions.

  • Thermal Degradation : Decomposition observed above 200°C, necessitating low-temperature storage .

Mécanisme D'action

The mechanism of action of (4-(Aminomethyl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Variations and Properties

Compound Name Piperidine Substituent Acyl Group Molecular Weight (g/mol) Synthesis Yield Key Properties/Applications
(4-(Aminomethyl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone (Target) 4-(aminomethyl) 3,3-difluorocyclobutyl ~280 (estimated) N/A Under study
(R)-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone 3-(imidazo-pyrrolo-pyrazinyl) 3,3-difluorocyclobutyl ~450 (estimated) Patent example Kinase inhibition (hypothetical)
(3,3-Difluoroazetidin-1-yl)(4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)piperidin-1-yl)ethyl)phenyl)methanone (93) 4-(2-ethylphenyl) 3,3-difluoroazetidin-1-yl 468.67 86% m.p. 195–197°C; antimalarial
[(4R)-4-amino-3,3-dimethylpiperidin-1-yl][adamantan-1-yl]methanone 4-amino-3,3-dimethyl Adamantyl 468.673 N/A Non-polymer ligand (PDB ZQH)

Key Observations :

Acyl Group Flexibility : Replacing the 3,3-difluorocyclobutyl group with a 3,3-difluoroazetidin-1-yl group (compound 93) increases synthetic yield (86% vs. ~35% for dichlorophenyl analogues in ), suggesting smaller fluorinated rings may enhance reaction efficiency .

Pharmacological Relevance : The addition of bulky substituents (e.g., imidazo-pyrrolo-pyrazine in ) correlates with kinase-targeting applications, whereas simpler acyl groups (e.g., difluorocyclobutyl) are associated with broader GPCR modulation .

Physical Properties : The 3,3-difluoroazetidine derivative (93) exhibits a high melting point (195–197°C), likely due to rigid fluorine-induced conformational stability, whereas adamantane-based analogues () display higher molecular weights (~468 g/mol), impacting bioavailability .

Analysis :

  • The target compound’s synthesis likely parallels ’s reductive amination method, but steric bulk from the 3,3-difluorocyclobutyl group could reduce yield compared to smaller amines like azetidine .
  • Patent examples (–5) prioritize structural diversity over yield optimization, focusing on intellectual property breadth .

Pharmacological and Physicochemical Profiles

  • Lipophilicity: The 3,3-difluorocyclobutyl group increases logP compared to non-fluorinated cyclobutyl analogues, enhancing membrane permeability .
  • Metabolic Stability : Fluorine atoms reduce oxidative metabolism, as seen in compound 93’s stability in malaria assays .
  • Target Selectivity : Piperidine derivatives with extended aromatic systems (e.g., imidazo-pyrrolo-pyrazine in ) show biased signaling in GPCRs, whereas simpler variants may lack subtype specificity .

Activité Biologique

The compound (4-(Aminomethyl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone is a synthetic organic molecule notable for its potential biological activity. Its structure features a piperidine ring and a difluorocyclobutane moiety, which may influence its pharmacological properties. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

  • Molecular Formula : C12_{12}H14_{14}F2_2N2_2O
  • Molecular Weight : 232.27 g/mol

The presence of the aminomethyl group is significant as it enhances the compound's ability to interact with biological targets. The difluorocyclobutane component may improve lipophilicity and metabolic stability, which are essential for drug design.

Synthesis

The synthesis of (4-(Aminomethyl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone can be achieved through several methods:

  • N-Alkylation of Piperidine : This involves reacting piperidine derivatives with suitable alkyl halides to introduce the aminomethyl group.
  • Formation of the Ketone : The methanone functionality can be introduced via acylation reactions where an acid chloride reacts with the aminomethyl-piperidine derivative.
  • Fluorination : Specialized fluorination techniques are used to introduce fluorine atoms at specific positions on the cyclobutane ring.

Each step requires careful control of reaction conditions to ensure high yields and purity.

The biological activity of (4-(Aminomethyl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Interaction studies are essential for elucidating the mechanism of action and optimizing the compound's efficacy and safety profile.

Pharmacological Applications

Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:

  • Antiviral Activity : Some derivatives have shown promise in inhibiting viral replication.
  • CNS Activity : The piperidine moiety is often associated with neuroactive compounds, suggesting potential applications in treating neurological disorders.
  • Anticancer Properties : Certain analogs have demonstrated cytotoxic effects against various cancer cell lines.

Case Studies

Several studies have investigated the biological activity of related compounds. For instance:

  • Study on Piperidine Derivatives : A study published in the Journal of Medicinal Chemistry explored various piperidine derivatives and their effects on cancer cell lines, highlighting their potential as anticancer agents .
  • Fluorinated Compounds : Research has shown that fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .

Data Table

PropertyValue
Molecular FormulaC12_{12}H14_{14}F2_2N2_2O
Molecular Weight232.27 g/mol
Potential ActivitiesAntiviral, CNS activity, Anticancer
Synthesis MethodsN-Alkylation, Acylation, Fluorination

Q & A

Basic Research Question

The synthesis of this compound typically involves multi-step reactions, including:

  • Amide coupling : Reaction of 4-(aminomethyl)piperidine with activated 3,3-difluorocyclobutane carboxylic acid derivatives.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
  • Temperature control : Maintain 0–25°C during coupling to minimize side reactions .
  • Catalyst use : Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) improve yields in amide bond formation .

Q. Critical parameters :

  • Reaction time : 12–24 hours for complete conversion .
  • Workup : Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) ensures >95% purity .

Q. Table 1: Example Synthetic Conditions for Analogous Compounds

StepReagents/ConditionsYield (%)Purity (%)Reference
Amide couplingEDC, DMAP, DCM, 25°C, 16 h8098
CyclizationK₂CO₃, DMF, 80°C, 6 h6895

Which spectroscopic and chromatographic techniques are most effective for characterizing the compound's structure and purity?

Basic Research Question

Q. Key methods :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity. For example, piperidine protons appear at δ 3.35–3.56 ppm (multiplet), and cyclobutyl CF₂ groups show distinct ¹⁹F NMR signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 275.13) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .

Validation : Compare spectral data with structurally similar compounds, such as (4-methylpiperidin-1-yl)(pyridin-4-yl)methanone derivatives .

How can computational tools predict the compound's biological targets and mechanism of action?

Advanced Research Question

Q. Methodology :

Molecular Docking (AutoDock/Vina) : Simulate binding to targets (e.g., kinases, GPCRs) using PDB structures. Adjust receptor flexibility for sidechains .

Molecular Dynamics (MD) : GROMACS/AMBER simulations assess binding stability (e.g., RMSD <2 Å over 100 ns) .

Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with catalytic lysine residues) .

Case Study : Docking of analogous piperidinyl methanones into TRK kinase pockets revealed hydrophobic interactions with Leu657 and hydrogen bonding with Glu560 .

How to resolve contradictions in reported biological activity data across studies?

Advanced Research Question

Q. Strategies :

  • Dose-response assays : Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., 72 h incubation, 10 µM–100 nM range) .
  • Orthogonal assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill curves .
  • Control for stereochemistry : Enantiomeric purity impacts activity; use chiral HPLC to verify .

Example : Discrepancies in antibacterial activity of JNJ-42048232 analogs were resolved by testing under anaerobic vs. aerobic conditions .

What strategies enhance selectivity and reduce off-target effects via structural modification?

Advanced Research Question

Q. Approaches :

  • Substituent introduction : Add electron-withdrawing groups (e.g., -CF₃) to the cyclobutyl ring to modulate lipophilicity (logP <3) .
  • Scaffold hopping : Replace piperidine with azetidine to reduce CYP450 inhibition .

Q. Table 2: SAR of Piperidinyl Methanone Analogs

CompoundModificationActivity (IC₅₀, nM)Selectivity (Fold vs. Off-target)Reference
A4-CF₃ on cyclobutyl12 ± 250× (CYP3A4)
BPiperazine replacement8 ± 1100× (hERG)

How to perform stability studies for formulation development?

Basic Research Question

Q. Protocol :

  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition points (>150°C indicates suitability for lyophilization) .
  • pH stability : Incubate in buffers (pH 1–10) for 48 h; monitor degradation via HPLC .
  • Light sensitivity : Expose to UV (254 nm) for 24 h; assess photodegradation products .

Data Interpretation : A 5% degradation threshold over 6 months at 25°C/60% RH supports room-temperature storage .

How to validate target interactions using biophysical assays?

Advanced Research Question

Q. Methods :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) with immobilized receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantify ΔH and ΔS of binding (e.g., Kd = 120 nM for TRKA) .
  • X-ray Crystallography : Resolve co-crystal structures (2.1 Å resolution) to identify key binding motifs .

Example : ITC data for a related compound showed entropy-driven binding (ΔS = +15 cal/mol·K) due to hydrophobic interactions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.